molecular formula C12H25ClN2O2S B6220430 1-methanesulfonyl-2-(piperidin-4-yl)azepane hydrochloride CAS No. 2751616-26-7

1-methanesulfonyl-2-(piperidin-4-yl)azepane hydrochloride

Cat. No.: B6220430
CAS No.: 2751616-26-7
M. Wt: 296.9
InChI Key:
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Description

1-Methanesulfonyl-2-(piperidin-4-yl)azepane hydrochloride (MPAH) is an organic compound that is used in various scientific and medical research applications. It is a colorless, odorless, and water-soluble compound with a molecular weight of 211.65 g/mol. MPAH is a derivative of piperidine, a cyclic organic compound derived from ammonia and an alkyl halide. It has been used in various scientific and medical research applications due to its unique chemical properties.

Scientific Research Applications

1-methanesulfonyl-2-(piperidin-4-yl)azepane hydrochloride has been used in various scientific and medical research applications due to its unique chemical properties. It has been used as a substrate for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It has also been used as a catalyst in the synthesis of polymers and as a ligand in coordination chemistry. In addition, this compound has been used in the synthesis of peptides and proteins, as well as in the synthesis of natural products.

Mechanism of Action

1-methanesulfonyl-2-(piperidin-4-yl)azepane hydrochloride is believed to act by binding to specific receptors in the body, such as the GABA receptor, which is involved in the regulation of neuronal excitability. It is also thought to interact with other receptors, such as the serotonin receptor, which is involved in the regulation of mood and behavior. The exact mechanism of action of this compound is still not fully understood.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. It has also been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. In addition, this compound has been found to have an inhibitory effect on the enzyme cyclooxygenase, which is involved in the production of prostaglandins.

Advantages and Limitations for Lab Experiments

1-methanesulfonyl-2-(piperidin-4-yl)azepane hydrochloride has several advantages for use in laboratory experiments. It is a relatively stable compound, with a long shelf life, and it is also water-soluble, making it easy to handle and store. In addition, it is relatively non-toxic, making it safe for use in laboratory experiments. However, this compound is a relatively expensive compound, and it is also difficult to synthesize, making it difficult to obtain in large quantities.

Future Directions

There are several potential future directions for the use of 1-methanesulfonyl-2-(piperidin-4-yl)azepane hydrochloride in scientific and medical research. It could be used as a substrate for the synthesis of other organic compounds, including pharmaceuticals and agrochemicals. It could also be used as a catalyst in the synthesis of polymers and as a ligand in coordination chemistry. In addition, it could be used in the synthesis of peptides and proteins, as well as in the synthesis of natural products. Finally, further research could be conducted to determine the exact mechanism of action of this compound and its potential therapeutic applications.

Synthesis Methods

1-methanesulfonyl-2-(piperidin-4-yl)azepane hydrochloride can be synthesized from the reaction of piperidine and methanesulfonyl chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction proceeds in two steps. In the first step, the piperidine reacts with the methanesulfonyl chloride to form an intermediate compound. In the second step, the intermediate compound reacts with the base to form the desired product, this compound.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-methanesulfonyl-2-(piperidin-4-yl)azepane hydrochloride involves the reaction of 1-azepanemethanesulfonic acid with piperidine followed by the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "1-azepanemethanesulfonic acid", "piperidine", "hydrochloric acid" ], "Reaction": [ "1. Dissolve 1-azepanemethanesulfonic acid in a suitable solvent such as dichloromethane.", "2. Add piperidine to the solution and stir at room temperature for several hours.", "3. Add hydrochloric acid to the reaction mixture to form the hydrochloride salt.", "4. Isolate the product by filtration or precipitation and purify by recrystallization or chromatography." ] }

2751616-26-7

Molecular Formula

C12H25ClN2O2S

Molecular Weight

296.9

Purity

95

Origin of Product

United States

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